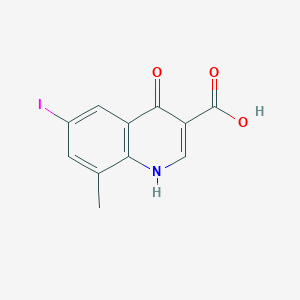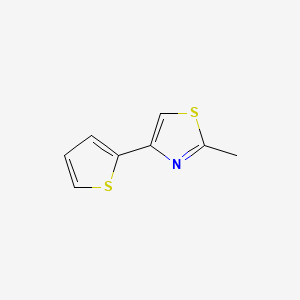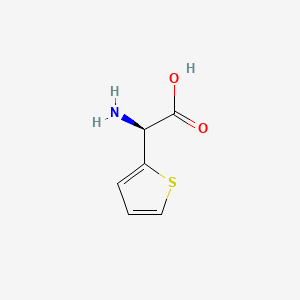![molecular formula C8H7BrN2 B1331400 2-Bromo-1-metil-1H-benzo[d]imidazol CAS No. 49572-60-3](/img/structure/B1331400.png)
2-Bromo-1-metil-1H-benzo[d]imidazol
Descripción general
Descripción
2-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a methyl group in the structure of 2-Bromo-1-methyl-1H-benzo[d]imidazole enhances its reactivity and potential for various chemical transformations.
Aplicaciones Científicas De Investigación
2-Bromo-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
Target of Action
2-Bromo-1-methyl-1H-benzo[d]imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications . .
Mode of Action
Imidazoles, in general, are known for their diverse range of applications, including pharmaceuticals and agrochemicals . They are utilized in the synthesis of various functional molecules .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
Imidazoles are known to be key components in the synthesis of functional molecules used in a variety of applications .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 2-Bromo-1-methyl-1H-benzo[d]imidazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Bromo-1-methyl-1H-benzo[d]imidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression and subsequent cellular responses. Additionally, 2-Bromo-1-methyl-1H-benzo[d]imidazole can modulate the activity of transcription factors, leading to altered gene expression profiles.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-1-methyl-1H-benzo[d]imidazole in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-Bromo-1-methyl-1H-benzo[d]imidazole has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, chronic exposure to high doses of 2-Bromo-1-methyl-1H-benzo[d]imidazole can result in long-term toxic effects.
Metabolic Pathways
2-Bromo-1-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 2-Bromo-1-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been reported to interact with organic anion transporters, which facilitate its uptake and distribution within cells . The compound can accumulate in specific tissues, leading to localized effects. Additionally, its distribution can be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-Bromo-1-methyl-1H-benzo[d]imidazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression and cellular responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2-Bromo-1-methyl-1H-benzo[d]imidazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-methyl-1H-benzo[d]imidazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.
Oxidation: 2-Bromo-1-carboxy-1H-benzo[d]imidazole.
Reduction: 1-Methyl-1H-benzo[d]imidazole.
Comparación Con Compuestos Similares
1-Methyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Bromo-1H-benzo[d]imidazole:
Uniqueness: 2-Bromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methyl group, which enhance its reactivity and potential for various chemical transformations. Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for scientific research and industrial use.
Propiedades
IUPAC Name |
2-bromo-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLKELCEPYEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355354 | |
| Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49572-60-3 | |
| Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-1-methylbenzimidazole in organic synthesis?
A1: 2-Bromo-1-methylbenzimidazole serves as a crucial building block in synthesizing more complex molecules. Its significance lies in the reactivity of the bromine atom, allowing for various transformations. For instance, it can undergo Suzuki coupling reactions, a versatile method for forming carbon-carbon bonds. This approach is highlighted in the synthesis of Telmisartan, an antihypertensive drug, where 2-bromo-1-methylbenzimidazole is coupled with a boronic acid derivative to construct the target molecule. [] This approach provides a more efficient and higher-yielding route compared to previous synthetic methods.
Q2: Can 2-bromo-1-methylbenzimidazole undergo reactions other than coupling reactions?
A2: Yes, research indicates that 2-bromo-1-methylbenzimidazole can undergo selective reduction using red phosphorus in a KOH/DMSO system. [] This reaction leads to the removal of the bromine atom and its replacement with a hydrogen atom, yielding 1-methylbenzimidazole as the product. This finding is particularly interesting as it demonstrates a method for dehalogenating the benzimidazole ring system under specific reaction conditions.
Q3: What are the potential advantages of the reported synthetic approaches involving 2-bromo-1-methylbenzimidazole?
A3: The reported synthetic methods offer advantages in terms of yield and selectivity. For example, the Suzuki coupling using 2-bromo-1-methylbenzimidazole in the synthesis of Telmisartan results in a 72% overall yield, which is notably higher than previously reported procedures. [] Furthermore, the selective reduction using red phosphorus in KOH/DMSO showcases a controlled dehalogenation process, preserving the benzimidazole ring system. [] These findings highlight the value of 2-bromo-1-methylbenzimidazole as a versatile starting material for constructing diverse chemical entities, particularly in medicinal chemistry and drug discovery.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)



